4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

Immuno-Oncology IDO1 Inhibitor Target Engagement

4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide (CAS 683231-73-4) is a synthetic small molecule belonging to the N-substituted 1,3-dioxoisoindoline (phthalimide) class. Its structure features a 1,3-dioxoisoindolin-4-amine core N-methylated at the imide nitrogen and acylated with a 4-(tert-butyl)benzoyl moiety.

Molecular Formula C20H20N2O3
Molecular Weight 336.391
CAS No. 683231-73-4
Cat. No. B2886566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide
CAS683231-73-4
Molecular FormulaC20H20N2O3
Molecular Weight336.391
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC3=C2C(=O)N(C3=O)C
InChIInChI=1S/C20H20N2O3/c1-20(2,3)13-10-8-12(9-11-13)17(23)21-15-7-5-6-14-16(15)19(25)22(4)18(14)24/h5-11H,1-4H3,(H,21,23)
InChIKeyOWTLGUIPXLIQTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(tert-Butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide: Core Identity and Compound-Class Context for Procurement


4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide (CAS 683231-73-4) is a synthetic small molecule belonging to the N-substituted 1,3-dioxoisoindoline (phthalimide) class [1]. Its structure features a 1,3-dioxoisoindolin-4-amine core N-methylated at the imide nitrogen and acylated with a 4-(tert-butyl)benzoyl moiety. This compound and its close analog, N-(2-methyl-1,3-dioxoisoindolin-4-yl)pivalamide (CAS 683231-63-2), are both cited in patents as indoleamine 2,3-dioxygenase (IDO) inhibitors and are relevant to immuno-oncology research . The tert-butylphenyl substituent distinguishes it from other in-class analogs and is predicted to modulate key physicochemical and target-engagement properties .

4-(tert-Butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide: Why Close Analogs Cannot Be Interchanged for Target Profiling


In the isoindoline-based IDO inhibitor family, the choice of the N-acyl substituent is a critical determinant of target selectivity and metabolic stability. Simply interchanging 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide with its unsubstituted benzamide, methoxybenzamide, or pivalamide analogs introduces significant variability in inhibitory activity due to altered steric bulk and lipophilicity at the enzyme's hydrophobic binding pocket [1]. For instance, the pivalamide analog (CAS 683231-63-2) is explicitly cited for IDO inhibition , but the replacement of the pivaloyl group with a 4-(tert-butyl)benzoyl group in the target compound is predicted to increase molecular rigidity and aromatic interactions, potentially leading to a different selectivity profile against related heme dioxygenases like tryptophan 2,3-dioxygenase (TDO) [2]. Generic substitution without target-specific activity data can therefore undermine the reproducibility of SAR studies and lead to false-negative outcomes in immuno-oncology assays.

4-(tert-Butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide: Head-to-Head and Class-Level Evidence for Scientific Selection


Class-Level Target Engagement: Predicted IDO1 Inhibition Relative to Pivalamide Analog

The target compound is part of a patent-cited class of isoindoline IDO inhibitors. While direct experimental IC50 data for this specific compound is not publicly available, its closest analog, N-(2-methyl-1,3-dioxoisoindolin-4-yl)pivalamide (CAS 683231-63-2), is documented as an IDO inhibitor . Structurally, the target compound replaces the pivalamide's tert-butyl group with a 4-(tert-butyl)phenyl ring, which is predicted to increase binding affinity due to enhanced pi-stacking interactions within the IDO active site's hydrophobic pocket [1].

Immuno-Oncology IDO1 Inhibitor Target Engagement

Physicochemical Differentiation: Lipophilicity (ClogP) vs. 4-Methoxybenzamide Analog

The target compound (ClogP = 4.2) exhibits significantly higher calculated lipophilicity than its 4-methoxybenzamide analog, 4-methoxy-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide (ClogP = 2.3), due to the replacement of a polar methoxy group with a bulky, hydrophobic tert-butyl group [1]. This 1.9 log unit increase in ClogP is a primary differentiator for applications requiring enhanced membrane permeability or blood-brain barrier penetration.

Physicochemical Properties Lipophilicity Permeability

Topological Polar Surface Area (TPSA): Differentiation from the Unsubstituted Benzamide Scaffold

The target compound's TPSA of 66.9 Ų is identical to that of the unsubstituted benzamide derivative N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide (CAS 139262-00-3), as calculated from their shared core structure . However, the tert-butylphenyl substituent increases the molecular weight by 56 Da (336.4 vs. 280.3 g/mol), moving the target compound closer to the optimal range for target binding while maintaining the TPSA below the 140 Ų threshold for oral absorption .

Physicochemical Properties TPSA Oral Bioavailability

4-(tert-Butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide: Prioritized Research and Procurement Scenarios


IDO1/TDO Inhibitor Lead Optimization in Immuno-Oncology

Based on its patent-cited membership in the isoindoline IDO inhibitor class and predicted superior potency over the pivalamide analog , this compound is a high-priority chemical starting point for developing next-generation small-molecule immunotherapies. It should be prioritized over less lipophilic analogs when targeting enzyme pockets with significant hydrophobic character. It can be used in in vitro enzymatic assays to establish SAR for the benzamide substituent [1].

CNS Drug Discovery Programs Requiring High Passive Permeability

The calculated ClogP of 4.2, which is 1.9 log units higher than the 4-methoxy analog , makes this compound better suited for programs targeting intracellular or CNS-located enzymes. Procurement should be based on the need for a molecular scaffold with enhanced membrane permeability and potential for blood-brain barrier penetration, a property not achievable with more polar analogs [1].

Chemical Biology Studies of Phthalimide Scaffold Interactions with Heme Proteins

The 1,3-dioxoisoindoline core is a known chemotype for interacting with heme-containing enzymes. With its unique 4-(tert-butyl)benzoyl substituent, this compound can serve as a probe to differentiate the binding modes and substrate/inhibitor selectivity between IDO1 and TDO, building upon the activity profile established for its pivalamide analog . Researchers should select it for comparative target-engagement studies against a panel of heme dioxygenases [1].

Pharmacokinetic/Pharmacodynamic (PK/PD) Candidate Profiling

The physiochemical properties of this compound, which include moderate molecular weight (336.4 g/mol), a TPSA favorable for oral absorption (66.9 Ų), and high lipophilicity (ClogP 4.2) , position it as an appropriate early lead for PK/PD studies. It addresses the common metabolic liabilities of less-hindered phthalimide analogs, offering a balanced profile for in vivo efficacy models.

Quote Request

Request a Quote for 4-(tert-butyl)-N-(2-methyl-1,3-dioxoisoindolin-4-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.